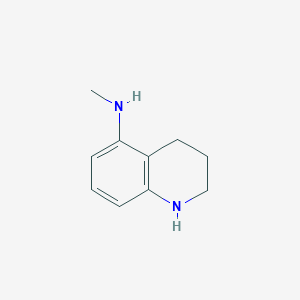N-methyl-1,2,3,4-tetrahydroquinolin-5-amine
CAS No.: 1423033-78-6
Cat. No.: VC5402470
Molecular Formula: C10H14N2
Molecular Weight: 162.236
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1423033-78-6 |
|---|---|
| Molecular Formula | C10H14N2 |
| Molecular Weight | 162.236 |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydroquinolin-5-amine |
| Standard InChI | InChI=1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3 |
| Standard InChI Key | ZUTLDBCRQXLYRS-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC2=C1CCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Methyl-1,2,3,4-tetrahydroquinolin-5-amine belongs to the tetrahydroquinoline class, featuring a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring. Key structural attributes include:
-
Molecular Formula: C₁₀H₁₄N₂
-
Molecular Weight: 162.236 g/mol
-
IUPAC Name: N-methyl-1,2,3,4-tetrahydroquinolin-5-amine
-
SMILES: CNC1=CC=CC2=C1CCCN2
The amine group at the 5-position and the N-methyl substituent introduce distinct electronic and steric properties, influencing solubility, bioavailability, and receptor interactions. Computational models predict a collision cross-section (CCS) of 134.6 Ų for the [M+H]+ adduct, suggesting moderate polarity .
Synthesis and Structural Modification
Synthetic Routes
While explicit protocols for N-methyl-1,2,3,4-tetrahydroquinolin-5-amine are scarce, analogous tetrahydroquinoline syntheses typically involve:
-
Cyclization: Formation of the tetrahydroquinoline core via Friedländer or Skraup reactions.
-
Functionalization: Introduction of the 5-amine group through nitration/reduction or directed ortho-metalation strategies.
-
N-Methylation: Treatment with methylating agents like methyl iodide or dimethyl sulfate under basic conditions .
Derivative Design
Modifications to the tetrahydroquinoline scaffold significantly alter pharmacological profiles:
-
N-Acylation: Enhances δ-opioid receptor (DOR) affinity by forming hydrogen bonds with Tyr129 in the DOR binding pocket .
-
Aromatic Substituents: Bulky groups (e.g., naphthyl) improve µ-opioid receptor (MOR) selectivity but reduce solubility .
Biological Activities and Mechanisms
Opioid Receptor Modulation
Though direct data on N-methyl-1,2,3,4-tetrahydroquinolin-5-amine are lacking, structurally related N-substituted tetrahydroquinolines exhibit bifunctional MOR agonist/DOR antagonist activity. For example:
-
Compound 4h (a benzyl-pendant analog): Displays MOR K₁ = 0.19 nM and DOR K₁ = 0.51 nM, with in vivo antinociception lasting 1 hour at 10 mg/kg .
-
N-Acetyl Derivatives: Increase DOR affinity by 10-fold compared to non-acetylated counterparts, attributed to carbonyl interactions with DOR residues .
These findings suggest that N-methyl-1,2,3,4-tetrahydroquinolin-5-amine could serve as a lead compound for pain management, though efficacy must be empirically validated.
Acetylcholinesterase (AChE) Inhibition
Tetrahydroquinoline carbamates, such as those disclosed in EP2675790B1, inhibit AChE with IC₅₀ values <100 nM, highlighting the scaffold's potential in Alzheimer’s disease therapy . The 5-amine group in N-methyl-1,2,3,4-tetrahydroquinolin-5-amine may engage catalytic residues in the AChE active site, warranting enzymatic assays.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Predicted logP values for similar tetrahydroquinolines range from 1.6–2.5, indicating moderate lipophilicity . The 5-amine group enhances water solubility compared to non-polar analogs, though N-methylation may reduce it slightly.
Metabolic Stability
N-Methylation generally improves metabolic stability by protecting against oxidative deamination. In vivo studies of analog 4a (unsubstituted THQ) show a plasma half-life of 2.3 hours in mice, suggesting that N-methylation could extend this duration .
Research Gaps and Future Directions
Unanswered Questions
-
Receptor Selectivity: Does the 5-amine group confer selectivity for MOR over DOR or κ-opioid receptors (KOR)?
-
Toxicity Profile: No data exist on hepatotoxicity or neurotoxicity.
-
Synthetic Scalability: Current routes are hypothetical; practical synthesis requires validation.
Recommended Studies
-
In Vitro Binding Assays: Screen against opioid receptors (MOR, DOR, KOR) and AChE.
-
Molecular Dynamics Simulations: Model interactions with MOR/DOR to guide rational design.
-
Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume